![molecular formula C74H102N20O19S2 B10852813 (4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid](/img/structure/B10852813.png)
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyz7-D-Trp8-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to enhance the stability and binding affinity of somatostatin by incorporating non-natural amino acids, such as pyrazinylalanine and D-tryptophan, at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyz7-D-Trp8-SRIF involves the replacement of phenylalanine residues at positions 6, 7, and 11 of somatostatin-14 with L-pyrazinylalanine. The incorporation of D-tryptophan at position 8 further stabilizes the peptide. The synthetic route typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .
Fmoc Protection and Deprotection: The amino acids are protected with Fmoc groups, which are removed using piperidine.
Coupling Reactions: The amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Cleavage and Purification: The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA (trifluoroacetic acid), water, and scavengers) and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of Pyz7-D-Trp8-SRIF follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyz7-D-Trp8-SRIF undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The pyrazinylalanine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiols.
Substitution: Substituted pyrazinylalanine derivatives.
Scientific Research Applications
Pyz7-D-Trp8-SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating endocrine functions and neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating endocrine disorders and tumors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Pyz7-D-Trp8-SRIF exerts its effects by binding to somatostatin receptors (SSTR1-5), which are G-protein-coupled receptors. The binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and modulating various signaling pathways. This leads to the inhibition of hormone secretion, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Octreotide: A somatostatin analog with a longer half-life and higher receptor selectivity.
Lanreotide: Another somatostatin analog used for similar therapeutic purposes.
Pasireotide: A multi-receptor-targeting somatostatin analog with broader clinical applications
Uniqueness
Pyz7-D-Trp8-SRIF is unique due to the incorporation of pyrazinylalanine and D-tryptophan, which enhance its stability and binding affinity compared to other somatostatin analogs. This makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C74H102N20O19S2 |
|---|---|
Molecular Weight |
1639.9 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
InChI |
InChI=1S/C74H102N20O19S2/c1-39(77)62(100)82-35-59(99)83-56-37-114-115-38-57(74(112)113)92-70(108)55(36-95)91-73(111)61(41(3)97)94-69(107)51(29-43-18-8-5-9-19-43)90-72(110)60(40(2)96)93-64(102)49(23-13-15-25-76)84-66(104)52(30-44-33-81-47-21-11-10-20-46(44)47)87-67(105)53(31-45-34-79-26-27-80-45)88-65(103)50(28-42-16-6-4-7-17-42)86-68(106)54(32-58(78)98)89-63(101)48(85-71(56)109)22-12-14-24-75/h4-11,16-21,26-27,33-34,39-41,48-57,60-61,81,95-97H,12-15,22-25,28-32,35-38,75-77H2,1-3H3,(H2,78,98)(H,82,100)(H,83,99)(H,84,104)(H,85,109)(H,86,106)(H,87,105)(H,88,103)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t39-,40?,41?,48-,49+,50-,51-,52-,53+,54+,55-,56-,57-,60+,61+/m0/s1 |
InChI Key |
BUGNDGJWDYBQHT-BKUMYXSWSA-N |
Isomeric SMILES |
C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=NC=CN=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N |
Canonical SMILES |
CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=NC=CN=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


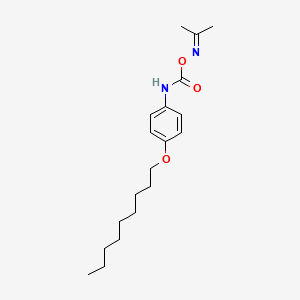
![N-(1-{1-[1-Hydroxy-2-(3-phenyl-propylcarbamoyl)-ethyl]-3-methyl-butylcarbamoyl}-2-methyl-butyl)-4-methylaminomethyl-benzamide](/img/structure/B10852735.png)

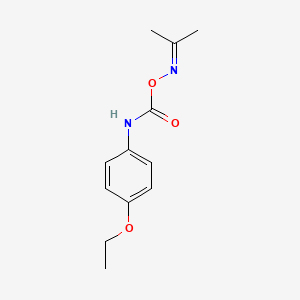
![1-(5-Chloropyridin-2-yl)-3-[2-(2,4,6-trifluorophenyl)ethyl]thiourea](/img/structure/B10852759.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-ol](/img/structure/B10852768.png)
![5-[8-hydroxy-9-[1-(5-hydroxy-3-methoxy-4-methylfuran-2-yl)-1-oxopropan-2-yl]-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepin-3-yl]-3-methyloxolan-2-one](/img/structure/B10852774.png)

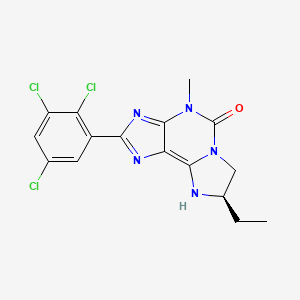
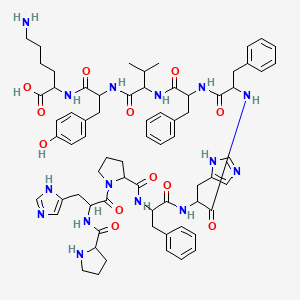
![1-[2-(4-Methoxyphenyl)ethyl]-3-thiazol-2-yl-thiourea](/img/structure/B10852793.png)
![(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide](/img/structure/B10852795.png)
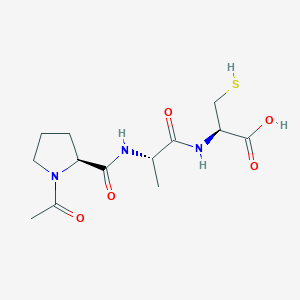
![pyrrolo[3,4-e]indole-1,3(2H,6H)-dione](/img/structure/B10852818.png)
